molecular formula C22H22O9 B562211 Artemetin acetate CAS No. 95135-98-1

Artemetin acetate

Cat. No.: B562211
CAS No.: 95135-98-1
M. Wt: 430.409
InChI Key: OROIGYYSOAHXJV-UHFFFAOYSA-N
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Future Directions

Flavonoids, the class of compounds to which Artemetin acetate belongs, have shown potential in preventing and treating chronic diseases . The pharmacological activities of flavonoids suggest that these secondary metabolites could provide a scaffold for the development of potent anti-cancer drugs in the future . Further investigation on this compound and its constituents to develop novel treatment strategies in immune-mediated inflammatory conditions is warranted .

Mechanism of Action

Target of Action

Artemetin acetate, a valuable flavonoid found in various medicinal plants, has been identified to interact with several biological targets. The primary targets of this compound are Filamins A and B . Filamins are actin-binding proteins that stabilize delicate three-dimensional actin webs and link these to cellular membranes . They also bind many other cellular constituents and help to anchor various transmembrane proteins to the actin cytoskeleton .

Mode of Action

This compound interacts directly with its primary targets, Filamins A and B . This interaction leads to a change in the conformation of filamin in living cells, which results in the disassembly of the cytoskeleton and the disorganization of the F-actin filaments . This mode of action is crucial as it can block cell migration, potentially impacting tumor metastasis occurrence and development .

Biochemical Pathways

It is known that the interaction of this compound with filamins a and b affects the structural integrity of the cytoskeleton . This could potentially influence various cellular processes, including cell shape, motility, and signal transduction pathways.

Pharmacokinetics

Artemetin, a closely related compound, is known to have good oral bioavailability . This suggests that this compound might also have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

The interaction of this compound with Filamins A and B leads to significant molecular and cellular effects. It alters filamin conformation, leading to cytoskeleton disassembly and disorganization of F-actin filaments . This can block cell migration, which is a critical process in tumor metastasis . Therefore, this compound could potentially have anti-cancer properties.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, biotic and abiotic stress factors can directly influence the metabolism of the plant producing artemetin . .

Biochemical Analysis

Biochemical Properties

Artemetin acetate, like its parent compound Artemetin, is likely to interact with various enzymes, proteins, and other biomolecules. Artemetin has been reported to have significant anti-cancer activity against HL60 (human promyelocytic leukemia) cells . It’s reasonable to speculate that this compound may interact with similar cellular targets, potentially influencing biochemical reactions within the cell.

Cellular Effects

Artemetin has been shown to suppress TNF-α and IL-1β cytokine production in human U937 macrophages Given the structural similarity, this compound might also influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Artemetin has been shown to interact with filamins A and B, altering their conformation and affecting cytoskeleton disassembly . It’s plausible that this compound might exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

Artemetin and its more permeable semisynthetic analog, 8-prenyl-artemetin, have been shown to alter filamin conformation in living HeLa cells , suggesting potential temporal changes in cellular effects.

Preparation Methods

Artemetin acetate can be synthesized through various chemical routes. One common method involves the acetylation of artemetin, a naturally occurring flavonoid, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants. Industrial production methods may involve the extraction of artemetin from plant sources followed by its chemical modification to form this compound.

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-3,6,7-trimethoxy-4-oxochromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-11(23)30-21-17-15(10-16(27-4)20(21)28-5)31-19(22(29-6)18(17)24)12-7-8-13(25-2)14(9-12)26-3/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROIGYYSOAHXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C(=CC(=C1OC)OC)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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